3-Bromo-8-methyl-6-nitroquinoline
CAS No.: 210708-22-8
Cat. No.: VC2361787
Molecular Formula: C10H7BrN2O2
Molecular Weight: 267.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 210708-22-8 |
---|---|
Molecular Formula | C10H7BrN2O2 |
Molecular Weight | 267.08 g/mol |
IUPAC Name | 3-bromo-8-methyl-6-nitroquinoline |
Standard InChI | InChI=1S/C10H7BrN2O2/c1-6-2-9(13(14)15)4-7-3-8(11)5-12-10(6)7/h2-5H,1H3 |
Standard InChI Key | SIHOVNCABQDJFT-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC2=CC(=CN=C12)Br)[N+](=O)[O-] |
Canonical SMILES | CC1=CC(=CC2=CC(=CN=C12)Br)[N+](=O)[O-] |
Introduction
Chemical Structure and Identification
3-Bromo-8-methyl-6-nitroquinoline is a substituted quinoline featuring three key functional groups: a bromine atom at position 3, a methyl group at position 8, and a nitro group at position 6. The compound is characterized by a bicyclic structure consisting of a benzene ring fused with a pyridine ring (quinoline core), modified with these specific substituents.
Basic Identification Parameters
The compound is identified by the following parameters:
It should be noted that there is a closely related isomer, 3-Bromo-6-methyl-8-nitroquinoline (CAS 210708-23-9), which differs in the positions of the methyl and nitro groups . This structural similarity has occasionally led to confusion in chemical databases and research literature.
Physical and Chemical Properties
Physicochemical Properties
3-Bromo-8-methyl-6-nitroquinoline exhibits specific physicochemical properties that influence its behavior in various chemical and biological systems:
Property | Value | Reference |
---|---|---|
Physical Appearance | Solid | |
Purity (Commercial) | ≥96% | |
LogP | Approximately 3.1-3.7 | |
PSA | Approximately 58.71 | |
Hydrogen Bond Donor Count | 0 | |
Hydrogen Bond Acceptor Count | 3 | |
Rotatable Bond Count | 0 |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural characteristics of 3-Bromo-8-methyl-6-nitroquinoline. Based on research by Silver (2020), similar brominated quinolines show characteristic shifts in ¹H and ¹³C NMR spectra .
For related 3-bromo-8-substituted quinolines, typical ¹H NMR signals include:
Proton Position | Chemical Shift (ppm) | Coupling Pattern |
---|---|---|
H-2 | 8.79 | doublet |
H-4 | 8.23-8.33 | singlet |
H-5 | 7.48-7.70 | doublet |
H-7 | 6.91-7.85 | doublet |
CH₃ (8-methyl) | 2.64-2.86 | singlet |
¹³C NMR spectroscopic data for analogous compounds reveals characteristic carbon shifts:
Carbon Position | Chemical Shift Range (ppm) |
---|---|
C-2 | 149-154 |
C-3 (with Br) | 118-120 |
C-4 | 135-138 |
C-5 | 121-134 |
C-6 (with NO₂) | 118-126 |
C-8 (with CH₃) | 144-145 |
CH₃ carbon | 15-25 |
Synthesis Methods
Skraup-Type Synthesis
A primary method for synthesizing 3-Bromo-8-methyl-6-nitroquinoline involves a modified Skraup reaction using 2,2,3-tribromopropanal as a key reagent. Based on research by Thieme Connect (2014), this approach has been effectively utilized for creating various substituted 3-bromoquinolines .
The synthesis typically proceeds as follows:
-
Starting Material Preparation: 2-amino-5-nitrotoluene is used as the precursor
-
Cyclization Reaction: 2,2,3-Tribromopropanal is added to a suspension of the starting material in glacial acetic acid
-
Ring Formation: The mixture is heated to approximately 110°C for 1 hour
-
Isolation and Purification: After cooling and filtration, the crude product is purified by chromatography
The reported yield for this method is approximately 77% .
Alternative Synthetic Approaches
Another approach documented in the research literature involves:
-
Starting with 8-nitroquinoline
-
Performing selective bromination at the 3-position
-
Further modification to introduce the methyl group at position 8
Silver's 2020 research indicates: "By using 8-nitroquinoline as the starting material, one can prepare a mixture of 3-bromo- and 3,6-dibromo-derivatives" . This method provides flexibility in creating various brominated quinoline derivatives with different substitution patterns.
Research Applications and Biological Activity
Medicinal Chemistry Applications
3-Bromo-8-methyl-6-nitroquinoline has emerged as a significant compound in medicinal chemistry research, particularly as:
-
Building Block for Drug Development: Its use as a precursor in synthesizing more complex bioactive molecules
-
Protein Degrader Development: Commercial sources classify it within "Protein Degrader Building Blocks"
-
Potential BCL6 Inhibitor Precursor: Similar quinoline scaffolds have shown promising results as BCL6 inhibitors, with potential applications in treating B-cell lymphomas
Structure-Activity Relationships
The electronic properties of 3-Bromo-8-methyl-6-nitroquinoline confer specific biological activity potential:
"The study indicated that the antiviral activity linearly increases with increasing lipophilicity and is positively influenced by increasing the electron-withdrawing properties of substituents" .
This relationship between electronic properties and biological activity suggests that:
-
The bromine at position 3 contributes to increased lipophilicity
-
The nitro group at position 6 provides strong electron-withdrawing effects
-
The methyl group at position 8 offers fine-tuning of electronic distribution
Research indicates that "bromination at the 3- and 6-positions is of particular interest... because these positions have minimal resonance effects at the 1-/8-positions of the quinoline ring system, which are critical for chelating properties" . This property makes 3-Bromo-8-methyl-6-nitroquinoline potentially valuable in developing compounds that can interact with biological targets through metal coordination.
Chemical Reactivity and Derivatization
Functional Group Transformation
The presence of three different functional groups in 3-Bromo-8-methyl-6-nitroquinoline enables diverse chemical transformations:
-
Bromine Substitution: The bromine at position 3 provides a synthetic handle for cross-coupling reactions, such as Suzuki-Miyaura coupling
-
Nitro Group Reduction: The nitro group at position 6 can be reduced to an amino group, as demonstrated in similar compounds: "Reduced Fe powder (15 g, 0.27 mol) was added in portions to a suspension of 3-bromo-8-methyl-6-nitroquinoline"
-
Methyl Group Functionalization: Though less reactive, the methyl group at position 8 could potentially undergo oxidation or radical halogenation under appropriate conditions
Synthetic Utility
The compound serves as an intermediate in creating more complex structures with potential biological activities. In particular, the 3-position bromination facilitates:
-
Introduction of various aryl and heteroaryl groups via cross-coupling
-
Creation of extended π-systems for modulating electronic properties
-
Development of target-specific inhibitors through structure-based design approaches
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume